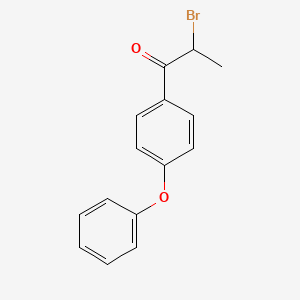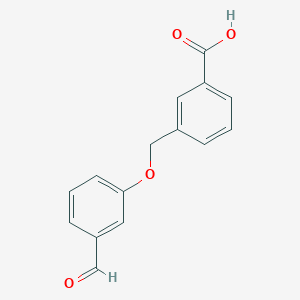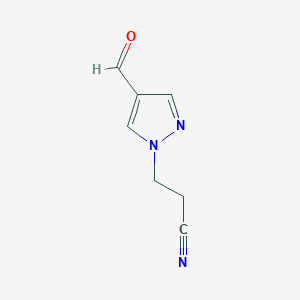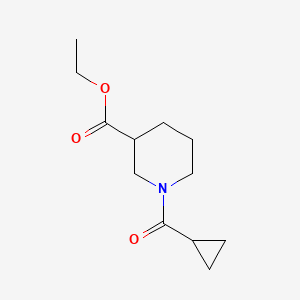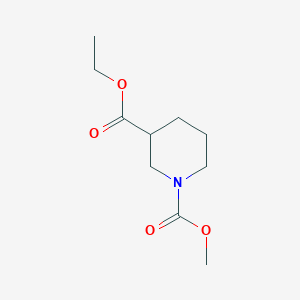
Tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate
Overview
Description
“Tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate” is a chemical compound. It is an intermediate of novel anti-arteriosclerotics .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the pilot plant preparation of tert-butyl-4-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)-piperidine-1-carboxylate, an intermediate of novel anti-arteriosclerotics, was achieved via a safe, scalable Reformatsky-type reaction .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the search results, it is known that similar compounds can participate in Reformatsky-type reactions .Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate is synthesized through various processes and serves as a crucial intermediate in the production of biologically active compounds. For instance, a study by Kong et al. (2016) demonstrates the synthesis of a related compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which is important in the synthesis of crizotinib, a drug used in cancer treatment. This compound was synthesized in three steps with a total yield of 49.9% and its structure was confirmed by MS and 1 HNMR spectrum (D. Kong et al., 2016).
Application in Anticancer Drug Synthesis
Another study by Zhang et al. (2018) highlights the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. The study established a rapid and high yield synthetic method, achieving a total yield of 71.4%. This compound has been instrumental in developing drugs targeting the PI3K/AKT/mTOR pathway in cancer (Binliang Zhang et al., 2018).
Chemical Structure and Crystallography
The chemical structure and crystallography of related compounds are also a focus of research. Richter et al. (2009) studied the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine, leading to the formation of a compound with a 1-methyl-1H-pyrazol-5-yl substituent. The study details the dihedral angles and molecular orientation, providing insight into the compound's chemical behavior (D. Richter et al., 2009).
Biological Activity and Medicinal Chemistry
In the realm of medicinal chemistry, the synthesis of related compounds and their biological activity is of significant interest. For example, a study by Rosowsky et al. (1994) investigates compounds that may be viewed as analogues of certain folic acids, exploring their substrates for liver folylpolyglutamate synthetase and their inhibitory effects on dihydrofolate reductase (A. Rosowsky et al., 1994).
Role in Kinase Inhibition
Another study by Chung et al. (2006) discusses the synthesis of a p38 MAP kinase inhibitor, potentially useful for treating rheumatoid arthritis and psoriasis. This research demonstrates the synthesis of a key intermediate, involving a tandem Heck-lactamization and a Grignard addition, contributing to the drug development program at Merck Research Laboratories (John Y. L. Chung et al., 2006).
Mechanism of Action
Target of Action
It is known that this compound is an intermediate in the synthesis of novel anti-arteriosclerotics .
Mode of Action
It is known to be involved in a safe, scalable reformatsky-type reaction , which is a common method in organic chemistry for the formation of beta-hydroxy-esters.
Biochemical Pathways
As an intermediate in the synthesis of anti-arteriosclerotics , it may indirectly influence the pathways related to arteriosclerosis.
Result of Action
As an intermediate in the synthesis of anti-arteriosclerotics , it may contribute to the overall therapeutic effects of these drugs.
Properties
IUPAC Name |
tert-butyl 4-pyrrolidin-1-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-10-6-12(7-11-16)15-8-4-5-9-15/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJXFFZNVKNQAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654811 | |
| Record name | tert-Butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-26-7 | |
| Record name | 1,1-Dimethylethyl 4-(1-pyrrolidinyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


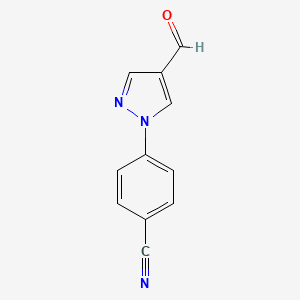

![[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid](/img/structure/B1438317.png)
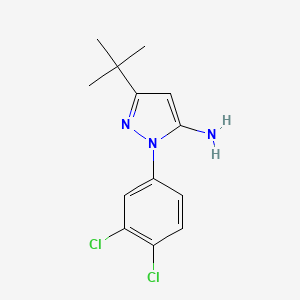
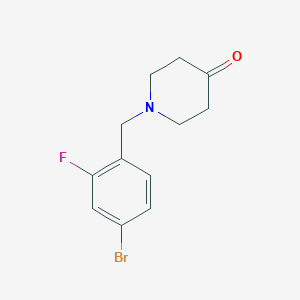
![1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride](/img/structure/B1438320.png)
![Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate](/img/structure/B1438325.png)
